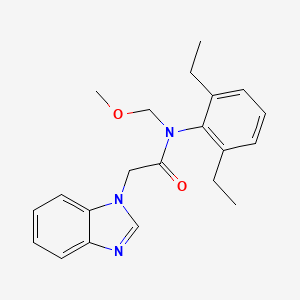

2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

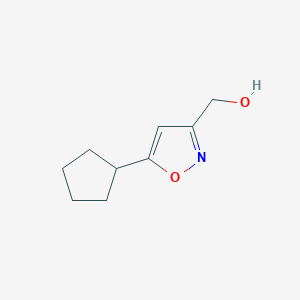

2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, also known as BISA, is a chemical compound that has been studied for its potential use in scientific research. BISA is a small molecule that can be synthesized in a laboratory setting and has shown promise in various applications.

Wissenschaftliche Forschungsanwendungen

DNA Interaction

Benzimidazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These compounds are widely utilized in cellular biology for DNA staining, flow cytometry, and chromosome analysis due to their ability to penetrate cells efficiently. Their use extends to radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthetic Procedures

The synthesis of benzimidazole derivatives is of considerable interest due to their wide range of biological activities. These compounds are used in clinical applications, such as antihistaminic, anthelmintic, and fungicide treatments. Synthetic chemists focus on developing new procedures to access these compounds, particularly those with a guanidine moiety, to modify their biological activity. This research highlights the importance of synthetic chemistry in creating novel pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Biological Importance

Benzimidazole fungicides, for example, are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism is central to their application in agriculture and veterinary medicine, and their experimental use in cancer chemotherapy. The role of benzimidazoles in fungal cell biology and molecular genetics, using these compounds as tools, contributes significantly to the understanding of microtubule organization and function (Davidse, 1986).

Pharmacological Activities

The pharmacological properties of benzimidazole derivatives span across antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, to name a few. Their structural resemblance to naturally occurring nitrogenous bases, like purine, makes them a key focus in drug design for cancer treatment. Benzimidazole derivatives act through various mechanisms, including intercalation, alkylating agents, and tubulin inhibition, showcasing their therapeutic versatility and significance (Akhtar et al., 2019).

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-4-16-9-8-10-17(5-2)21(16)24(15-26-3)20(25)13-23-14-22-18-11-6-7-12-19(18)23/h6-12,14H,4-5,13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHIFYJRLHRZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)

![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)

![4-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2877328.png)